7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core scaffold comprises a fused chromene-pyrrole system with two ketone groups at positions 3 and 7. Key substituents include:
- 7-Fluoro: A halogen atom at position 7, influencing electronic and steric properties.
- 1-[4-(Methylsulfanyl)phenyl]: A sulfur-containing aryl group at position 1, enhancing lipophilicity and metabolic stability.
This compound is synthesized via multi-step protocols involving cyclocondensation and functionalization reactions, as demonstrated in related derivatives by Vydzhak and Panchishin .
Properties
Molecular Formula |
C27H22FNO4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO4S/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(34-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)33-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
PFPWCONIAYVUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Precursor Selection
The most efficient route involves a one-pot multicomponent reaction (MCR) adapted from protocols for analogous chromeno-pyrrole derivatives. Key precursors include:
Reaction Scheme:
Optimization of Conditions
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol + 1% AcOH | Maximizes cyclization |
| Temperature | 80°C | Prevents decomposition |
| Reaction Time | 20 hours | Completes ring formation |
| Purification Method | Crystallization (EtOH) | >95% purity via HPLC |
Stepwise Synthesis via Intermediate Isolation
Synthesis of Fluorinated Chromeno Core
The chromeno ring is constructed via Friedländer annulation:
Functionalization with Methoxyphenyl Ethylamine
The primary amine (2-(4-methoxyphenyl)ethylamine) undergoes nucleophilic addition to the α,β-unsaturated ketone intermediate, followed by dehydration to install the dihydropyrrole ring.
Critical Control Points:
-
Stoichiometry : 1:1:1 molar ratio of precursors minimizes side products.
-
Acid Catalysis : Acetic acid accelerates imine formation and cyclization.
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The reaction proceeds via:
Common Side Products
-
Uncyclized Intermediates : Result from insufficient reaction time or temperature.
-
Over-Oxidation : Occurs if strong oxidizing agents are present, degrading the sulfanyl group.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
-
HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Process Optimization
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent MCR | 85 | 98 | High |
| Stepwise Synthesis | 70 | 95 | Moderate |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy and methylsulfanyl groups allows for oxidation reactions, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: The fluoro group can undergo reduction under specific conditions, leading to the formation of defluorinated products.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential therapeutic properties due to its structural features, which can interact with biological targets. Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds often show biological activities such as:
- Anticancer Activity : Compounds related to the chromeno[2,3-c]pyrrole framework have been studied for their ability to inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives that demonstrated promising anticancer activity through targeted mechanisms against specific cancer cell lines .
- Antimicrobial Properties : The presence of various substituents on the chromeno core can enhance antimicrobial activity. Research has shown that modifications can lead to compounds with significant effectiveness against a range of bacterial strains .
- Neuroprotective Effects : Some studies suggest that chromeno derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Synthetic Applications
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to employ it in various synthetic routes:
- Multicomponent Reactions : The synthesis of 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through efficient multicomponent reactions. These reactions allow for the rapid assembly of diverse libraries of functionalized compounds under mild conditions .
- Heterocyclic Synthesis : The compound's structure facilitates its use in synthesizing other heterocycles, which are essential in developing pharmaceuticals and agrochemicals. The ability to modify substituents on the chromeno core enhances its versatility in synthetic applications .
Case Study 1: Anticancer Activity
A study explored the synthesis of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and evaluated their anticancer properties. It was found that specific substitutions on the chromeno core significantly increased cytotoxicity against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In another research project, derivatives of chromeno[2,3-c]pyrroles were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial effects compared to standard antibiotics .
Case Study 3: Neuroprotective Potential
Research investigating neuroprotective agents identified several chromeno derivatives that showed promise in protecting neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Substituent Variations
The following table compares the target compound with structurally similar derivatives, highlighting substituent differences and their implications:
Impact of Substituents on Physicochemical Properties
- Aryl Side Chains : The 4-(methylsulfanyl)phenyl group at position 1 increases lipophilicity (logP) relative to hydroxyl- or fluoro-substituted analogs, as sulfur atoms enhance membrane permeability .
- Solubility : Morpholine-containing derivatives (e.g., compound in ) exhibit improved aqueous solubility due to the polar tertiary amine, whereas methoxy or methylsulfanyl groups favor organic solvents .
Biological Activity
The compound 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno-pyrrole compounds. These compounds have garnered attention in recent years due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The structure features a fluorine atom at the 7-position, methoxy and methylsulfanyl groups that contribute to its biological profile.
1. Antioxidant Properties
Research has indicated that chromeno-pyrrole derivatives exhibit significant antioxidant activity. A study highlighted that certain derivatives could effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is primarily attributed to the presence of the chromone moiety, which enhances electron donation capabilities .
2. Anti-inflammatory Effects
The compound was tested for its ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated that it significantly suppressed LPS-induced NO production without causing cytotoxicity to the cells . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies have shown that chromeno-pyrrole compounds can act as cytotoxic agents against various cancer cell lines. For instance, derivatives similar to the compound have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
4. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes related to disease pathways. For example, some studies indicated that related structures could inhibit glucokinase, suggesting potential applications in diabetes management .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving RAW 264.7 macrophages:
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Cells were treated with varying concentrations of the compound prior to LPS stimulation.
- Results : Significant reduction in NO production was observed at concentrations of 10 µM and above, indicating potent anti-inflammatory properties.
Case Study 2: Anticancer Activity Evaluation
A study assessing the cytotoxic effects on human cancer cell lines:
- Objective : To determine the efficacy of the compound against breast cancer cells (MCF-7).
- Method : MCF-7 cells were treated with increasing doses of the compound for 48 hours.
- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant free radical scavenging ability |
| Anti-inflammatory | NO Production Inhibition | Reduced NO levels by up to 70% |
| Anticancer | MTT Assay on MCF-7 Cells | IC50 = 15 µM; induced apoptosis |
| Enzyme Inhibition | Glucokinase Assay | Inhibited enzyme activity at low micromolar concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
